molecular formula C16H21NO6 B4173321 methyl 1-(3,4,5-trimethoxybenzoyl)prolinate

methyl 1-(3,4,5-trimethoxybenzoyl)prolinate

Cat. No. B4173321
M. Wt: 323.34 g/mol
InChI Key: DZDKPNYNJBNPHH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Methyl 1-(3,4,5-trimethoxybenzoyl)prolinate, also known as M1-TMBP, is a synthetic compound that has gained attention for its potential applications in scientific research. This compound belongs to the class of proline-derived amino acid esters and has been studied for its biochemical and physiological effects.

Mechanism of Action

The mechanism of action of methyl 1-(3,4,5-trimethoxybenzoyl)prolinate is not fully understood. However, studies suggest that it may act through the inhibition of the NF-κB pathway, which is involved in the regulation of inflammation.
Biochemical and Physiological Effects:
methyl 1-(3,4,5-trimethoxybenzoyl)prolinate has been shown to have various biochemical and physiological effects. It has been found to inhibit the proliferation of cancer cells and induce apoptosis. Additionally, methyl 1-(3,4,5-trimethoxybenzoyl)prolinate has been shown to have anti-oxidant properties and can protect cells from oxidative stress.

Advantages and Limitations for Lab Experiments

One of the advantages of using methyl 1-(3,4,5-trimethoxybenzoyl)prolinate in lab experiments is its potential for anti-inflammatory research. However, one of the limitations is its limited solubility in water, which can make it difficult to work with in aqueous environments.

Future Directions

There are several potential future directions for research involving methyl 1-(3,4,5-trimethoxybenzoyl)prolinate. One area of interest is its potential as a therapeutic agent for inflammatory diseases. Additionally, further research is needed to fully understand the mechanism of action of methyl 1-(3,4,5-trimethoxybenzoyl)prolinate and its potential applications in cancer research. Finally, there is potential for the development of new synthetic analogs of methyl 1-(3,4,5-trimethoxybenzoyl)prolinate with improved solubility and bioavailability.

Scientific Research Applications

Methyl 1-(3,4,5-trimethoxybenzoyl)prolinate has been studied for its potential applications in scientific research. One of the main areas of interest is its anti-inflammatory properties. Studies have shown that methyl 1-(3,4,5-trimethoxybenzoyl)prolinate can inhibit the production of pro-inflammatory cytokines and reduce inflammation in animal models.

properties

IUPAC Name

methyl 1-(3,4,5-trimethoxybenzoyl)pyrrolidine-2-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H21NO6/c1-20-12-8-10(9-13(21-2)14(12)22-3)15(18)17-7-5-6-11(17)16(19)23-4/h8-9,11H,5-7H2,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DZDKPNYNJBNPHH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=CC(=C1OC)OC)C(=O)N2CCCC2C(=O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H21NO6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

323.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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